molecular formula C12H21NO3 B13497495 tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate

tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate

Cat. No.: B13497495
M. Wt: 227.30 g/mol
InChI Key: MQIIVKFWBPFQSO-SNVBAGLBSA-N
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Description

tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, with a prop-2-en-1-yloxy substituent at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction, where an allyl alcohol reacts with the pyrrolidine ring in the presence of a suitable catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group or the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated ethers and alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to active sites, while the tert-butyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is unique due to the specific positioning of the prop-2-en-1-yloxy group at the 3rd position of the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3R)-3-prop-2-enoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1

InChI Key

MQIIVKFWBPFQSO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC=C

Origin of Product

United States

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